molecular formula C14H15NO4 B6230326 ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate CAS No. 1315343-70-4

ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B6230326
CAS No.: 1315343-70-4
M. Wt: 261.3
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Description

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO4. This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydroxy, methoxy, and methyl groups, as well as an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-oxo-8-methoxy-6-methylquinoline-3-carboxylate.

    Reduction: Formation of 4-hydroxy-8-methoxy-6-methylquinoline-3-methanol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-Hydroxy-2-quinolones: Differ in the position of the hydroxy group and the presence of additional substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1315343-70-4

Molecular Formula

C14H15NO4

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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